molecular formula C12H12BrN B14043052 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile

1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile

Cat. No.: B14043052
M. Wt: 250.13 g/mol
InChI Key: FWZRVJDMBQLBPA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the reaction of 4-bromobenzyl cyanide with a suitable cyclobutane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the nitrile group can participate in various biochemical reactions. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of an acetic acid moiety.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, showing different biological activities.

Uniqueness: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure combined with a nitrile group, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrN/c1-9-6-12(7-9,8-14)10-2-4-11(13)5-3-10/h2-5,9H,6-7H2,1H3

InChI Key

FWZRVJDMBQLBPA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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